7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
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Overview
Description
7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyloxy group, a methoxyphenyl group, and a chromenoquinolinone core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromenoquinolinones, including 7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one, can be achieved through various methods. One common approach involves a three-component tandem annulation reaction. This method typically uses 4-hydroxycoumarin, aromatic aldehydes, and aromatic amines under microwave irradiation, catalyzed by molecular iodine . Another method involves the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid and oxygen, which provides a metal-free and aerobic synthesis route .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and metal-free conditions suggests that these methods could be scaled up for industrial applications, offering a more environmentally friendly and efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the chromenoquinolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, acetic acid as a solvent, and oxygen as an oxidant . Microwave irradiation is often employed to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted chromenoquinolinones, which can exhibit different biological activities and properties.
Scientific Research Applications
7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent sensor and bioactive molecule.
Medicine: Investigated for its anti-bacterial, anti-fungal, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets simultaneously.
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-b]quinolin-6-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin Derivatives: Compounds like 4-hydroxycoumarin are precursors in the synthesis of chromenoquinolinones and have similar chemical properties.
Quinoline Derivatives: These compounds also share structural similarities and are known for their diverse biological activities.
Uniqueness
7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
Properties
Molecular Formula |
C34H25NO4 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
13-(3-methoxy-4-phenylmethoxyphenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C34H25NO4/c1-37-29-19-23(16-18-28(29)38-20-21-9-3-2-4-10-21)30-31-24-12-6-5-11-22(24)15-17-26(31)35-33-25-13-7-8-14-27(25)39-34(36)32(30)33/h2-19,30,35H,20H2,1H3 |
InChI Key |
DDGUGXZXHDCUAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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